

# Strategic Sourcing & Technical Guide: 4-Methyl-2-tetralone

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## Compound of Interest

Compound Name: 4-Methyl-2-tetralone

Cat. No.: B8567668

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## Executive Summary & Molecule Identity

**4-Methyl-2-tetralone** is a specialized bicyclic ketone intermediate used primarily in the synthesis of serotonergic modulators, sertraline analogs, and complex alkaloids.<sup>[1][2][3]</sup> Unlike its regioisomer 4-methyl-1-tetralone (which is widely available), the 2-tetralone isomer presents significant stability and sourcing challenges due to its tendency to tautomerize and polymerize.<sup>[1][2]</sup>

This guide provides a technical framework for sourcing, validating, and handling this compound, distinguishing it from common structural analogs.

## Chemical Identity Card

Parameter	Specification
Chemical Name	4-Methyl-3,4-dihydronaphthalen-2(1H)-one
CAS Number	83810-56-4 (Verify against specific isomer; often confused with 19832-98-5)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O
Molecular Weight	160.21 g/mol
Key Risk	Regioisomer contamination (1-tetralone vs. 2-tetralone) and Enolization

## The Sourcing Landscape: Tiered Supplier Analysis

Commercially, **4-Methyl-2-tetralone** is not a commodity chemical.[1][2] It is rarely found in "Next Day Delivery" catalogs (Tier 1).[2] It typically resides in the Custom Synthesis or Made-to-Order category.[1][2]

### Supplier Tier Framework[1][2]

Tier	Supplier Type	Availability Status	Recommended Action
Tier 1	Global Catalogs (Sigma-Merck, TCI, Fisher)	Rarely Stocked	Use only for reference standards (mg scale). [1][2] Likely to list the 1-tetralone isomer by mistake.
Tier 2	Building Block Specialists (Enamine, Combi-Blocks, Fluorochem)	Intermittent Stock	Check "Lead Time".[1] [2] If >2 weeks, they are synthesizing it on demand.[2]
Tier 3	Custom Synthesis Houses (WuXi, Curia, SpiroChem)	Make-to-Order	Primary Source for >100g. Requires a technical pack (Tech Pack) for citation of synthesis route.[1][2]

## Recommended Sourcing Strategy

Do not rely on a simple CAS search, as databases often cross-link to the 1-tetralone isomer.[1][2]

- Step 1: Request a Structure Confirmation (2D/3D) before quoting.[1][2]
- Step 2: Mandate H-NMR evidence showing the specific C2-carbonyl signal (distinct from C1-carbonyl).[1][2]
- Step 3: For scale-up (>1kg), contract a custom synthesis batch to ensure fresh preparation, minimizing polymerization risks.[1][2]

## Technical Context: Synthesis & Impurity Profiling

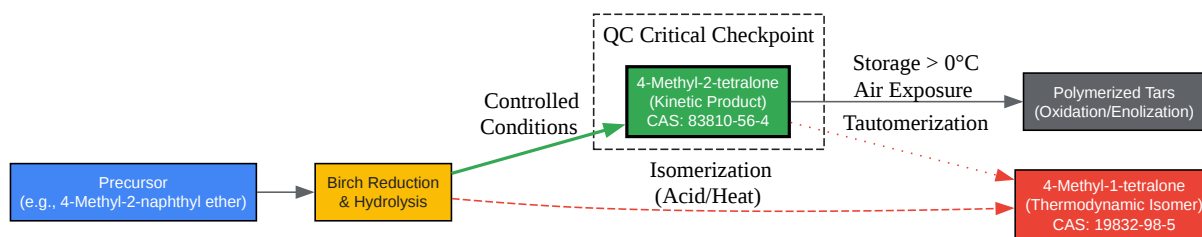
To evaluate a supplier's capability, you must understand how they make it.[2] The synthesis route dictates the impurity profile.

### Common Synthesis Routes

- Birch Reduction (Classic): Reduction of 4-methyl-2-naphthyl ethers followed by acid hydrolysis.[1][2]
  - Risk:[1] Residual non-reduced naphthalene derivatives.[2]
- Oxidation of Tetralins: Oxidation of 1-methyl-tetralin.[1][2]
  - Risk:[1] High probability of obtaining the thermodynamic 1-tetralone product (wrong isomer).[1][2]
- TiCl<sub>4</sub> Mediated Cyclization: Reaction of specific aryl-aldehydes or epoxides.[1][2]
  - Advantage:[1][4] Higher regioselectivity for the 2-tetralone.[1][2]

### Visualization: Synthesis & Isomerism Logic

The following diagram illustrates the critical regio-selectivity challenge between the 1-tetralone (stable, common) and 2-tetralone (reactive, target).



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Caption: Synthesis pathway highlighting the risk of isomerization to the more stable 1-tetralone and degradation to polymers.

## Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for 2-tetralones due to their instability during transit.<sup>[1][2]</sup>

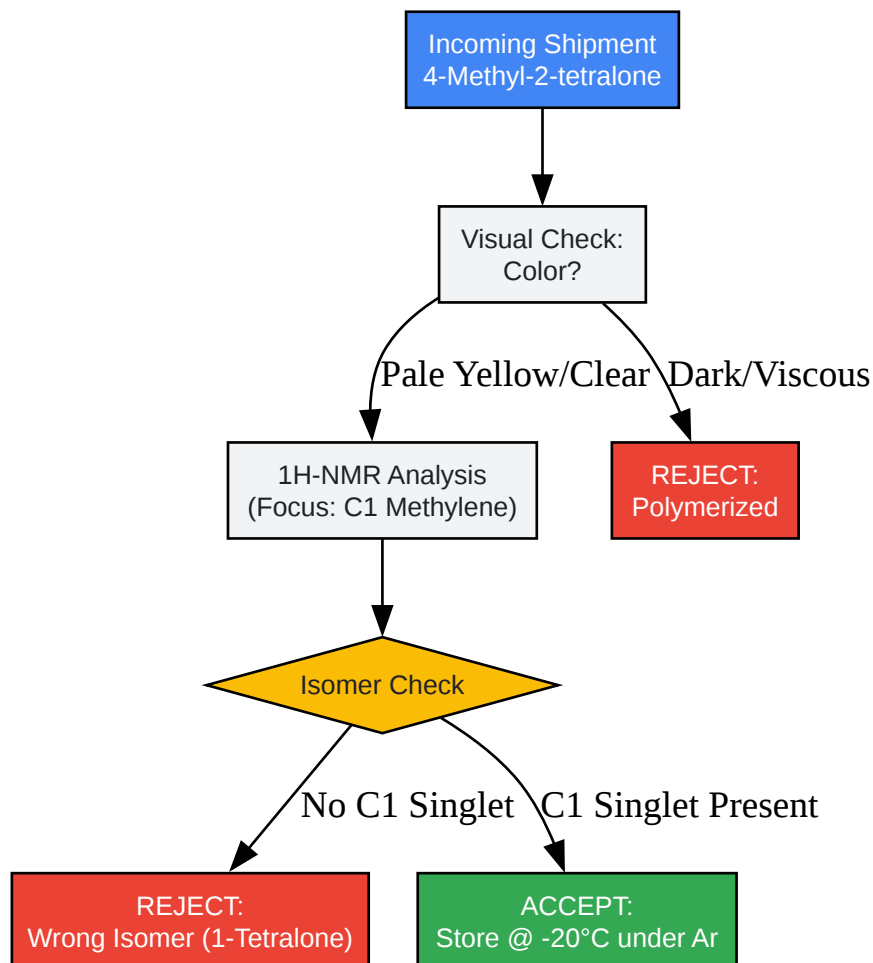
### Incoming QC Workflow

Objective: Verify identity (Regioisomer) and Purity (Polymer content).<sup>[1][2]</sup>

- Visual Inspection:
  - Pass: Clear, colorless to pale yellow oil.<sup>[1][2]</sup>
  - Fail: Dark brown/black viscous liquid (indicates polymerization).<sup>[2]</sup>
- <sup>1</sup>H-NMR (Chloroform-d):
  - Diagnostic Signal: Look for the methylene protons at C1 (singlet or AB quartet around  $\delta$  3.5-3.6 ppm).<sup>[1][2]</sup>
  - Differentiation: 4-Methyl-1-tetralone will lack the C1 methylene singlet (it has a carbonyl at C1).<sup>[1][2]</sup>
- GC-MS:

- Use a low-temperature method to prevent thermal degradation in the injector port.[1][2]

## Visualization: QC Decision Tree



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Caption: Incoming Quality Control (IQC) workflow to filter out polymerized material and incorrect regioisomers.

## Handling & Storage (The "Self-Validating" System)

2-Tetralones are "masked" enols.[1][2] They react with oxygen to form hydroperoxides and polymerize.[2]

- Storage: Must be stored at -20°C.
- Atmosphere: Strictly under Argon or Nitrogen.[1][2]

- Stabilizers: Ask the supplier if they add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.[2] If so, this must be removed before sensitive catalytic steps.[1][2]

## References

- Synthesis of 2-Tetralones:Organic Syntheses, Coll. Vol. 5, p.918 (1973); Vol. 46, p.105 (1966).[2] (General method for 2-tetralones via Birch Reduction).[1][2]
- Regioselective Synthesis:Journal of Organic Chemistry, "Titanium(IV) Chloride Mediated Synthesis of 2-Tetralones".[2] (Describes the 86% yield route for **4-methyl-2-tetralone**).
- Patent Literature: US Patent 6,090,941, "Pharmaceutically active benzoquinazoline derivatives".[1][2] (Cites the use of **4-methyl-2-tetralone** as a starting material).[1][5]
- Chemical Identity: PubChem Compound Summary for 2-Tetralone derivatives. [2]
- Supplier Aggregation: ChemSRC Entry for CAS 83810-56-4.

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## Sources

- 1. 4-Methyl-1-tetralone - CAS:19832-98-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2-Tetralone | C<sub>10</sub>H<sub>10</sub>O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetralins | Fisher Scientific [fishersci.com]
- 4. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 5. US6090941A - Pharmaceutically active benzoquinazoline compounds - Google Patents [patents.google.com]
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